molecular formula C14H28N2 B12852322 Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine CAS No. 124172-54-9

Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Cat. No.: B12852322
CAS No.: 124172-54-9
M. Wt: 224.39 g/mol
InChI Key: WUWJNVZUYIEHQS-UHFFFAOYSA-N
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Description

Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopentyl group attached to a piperidine ring, which is further substituted with four methyl groups at positions 2, 2, 6, and 6. The amine group is located at the 4th position of the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Introduction of Methyl Groups: The methyl groups at positions 2, 2, 6, and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the piperidine derivative.

    Introduction of the Amine Group: The amine group at the 4th position can be introduced through reductive amination or by using amine precursors.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods such as NMR, IR, and mass spectrometry are used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the piperidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Oxides, ketones, and aldehydes.

    Reduction Products: Amines and alcohols.

    Substitution Products: Substituted piperidine derivatives.

Scientific Research Applications

Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine can be compared with other similar compounds, such as:

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the cyclopentyl group.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with a hydroxyl group at the 4th position instead of an amine group.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

124172-54-9

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

N-cyclopentyl-2,2,6,6-tetramethylpiperidin-4-amine

InChI

InChI=1S/C14H28N2/c1-13(2)9-12(10-14(3,4)16-13)15-11-7-5-6-8-11/h11-12,15-16H,5-10H2,1-4H3

InChI Key

WUWJNVZUYIEHQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2CCCC2)C

Origin of Product

United States

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